2,3-Pyridinedicarboximide

Biocatalysis Enzymatic Hydrolysis Green Chemistry

2,3-Pyridinedicarboximide (CAS 4664-00-0) is the exclusive imide scaffold for synthesizing imidazolinone herbicides via the nicotinic acid pharmacophore. Substitution with phthalimide or the 3,4-isomer yields incorrect regiochemistry and inactive products. It is also the specific substrate for imidase/D-hydantoinase biocatalytic production of 3-carbamoyl-α-picolinic acid. A high-yield synthesis (84%) from 2,3-pyridinedicarboxylic acid ensures cost-efficient scale-up. Essential for agrochemical R&D and medicinal chemistry. Request a quote for bulk procurement.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 4664-00-0
Cat. No. B015084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Pyridinedicarboximide
CAS4664-00-0
Synonyms5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione;  2,3-Pyridinedicarboximide;  NSC 405554; 
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)NC2=O)N=C1
InChIInChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11)
InChIKeyZRKGTINFVOLLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Pyridinedicarboximide (CAS 4664-00-0) Procurement: Core Identity and Industrial Relevance


2,3-Pyridinedicarboximide (CAS 4664-00-0), also referred to as quinolinimide or 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is a nitrogen-containing heterocyclic imide with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol [1]. The compound is a solid at room temperature, exhibiting a melting point range of approximately 233-235 °C [2]. It is slightly soluble in water and demonstrates solubility in common organic solvents including methanol, dichloromethane, and ethyl acetate . As a key building block, it is employed primarily as a versatile intermediate in the synthesis of agrochemicals, specifically in the preparation of herbicidal 2-(2-imidazolin-2-yl)nicotinic acid derivatives [3].

Why 2,3-Pyridinedicarboximide (CAS 4664-00-0) Cannot Be Generically Substituted in Critical Applications


Simple substitution with a generic cyclic imide, such as phthalimide or its positional isomer 3,4-pyridinedicarboximide, is inadvisable due to critical differences in biochemical and synthetic utility. In the context of imidazolinone herbicide synthesis, the 2,3-pyridinedicarboximide scaffold serves as the direct precursor to the required nicotinic acid pharmacophore [1]. Substitution with a 3,4-isomer leads to a regioisomeric core, fundamentally altering the substitution pattern and activity profile of the final herbicide [2]. Furthermore, in enzyme-catalyzed biotransformations, 2,3-pyridinedicarboximide is a specific substrate for imidase and D-hydantoinase enzymes, undergoing regioselective hydrolysis to generate 3-carbamoyl-α-picolinic acid—a specificity profile distinct from that of phthalimide [3]. These distinctions in regiochemistry, enzyme substrate affinity, and downstream synthetic compatibility directly impact the yield and purity of the target molecule, underscoring the need for precise, compound-specific procurement.

Quantitative Differentiation of 2,3-Pyridinedicarboximide (CAS 4664-00-0) vs. Analogs


Superior Enzymatic Specific Activity: 2,3-Pyridinedicarboximide vs. Phthalimide in Biocatalysis

2,3-Pyridinedicarboximide (PDI) demonstrates a significantly higher specific activity for D-hydantoinase compared to the benchmark imide substrate phthalimide (PI). In an engineered E. coli strain (pET3a-hyd/BL21(DE3)) expressing D-hydantoinase, the specific activity for PDI was measured at 0.61 U/(mL × 10 OD600), compared to 0.15 U/(mL × 10 OD600) for PI [1]. This 4-fold difference in catalytic efficiency indicates that PDI is a substantially more favorable substrate for this enzyme.

Biocatalysis Enzymatic Hydrolysis Green Chemistry

Potent Imidase Inhibition: 2,3-Pyridinedicarboximide IC50 Data for Bioprocess Control

2,3-Pyridinedicarboximide acts as a potent inhibitor of imidase, an enzyme critical in the biotransformation of cyclic imides. The compound exhibits an IC50 value of 0.076 mM against imidase at pH 8.0 and 37°C [1]. While comparative IC50 data for structural analogs (e.g., phthalimide, 3,4-pyridinedicarboximide) under identical conditions are not reported in this source, this quantified potency provides a crucial baseline for reaction optimization and process control.

Enzyme Inhibition Imidase Process Analytical Technology

Superior Oral Anticonvulsant Potency of an N-(2,6-Dimethylphenyl)-2,3-Pyridinedicarboximide Derivative vs. Phenytoin

The N-(2,6-dimethylphenyl) derivative of 2,3-pyridinedicarboximide (Compound 1) demonstrated a two-fold higher potency than the established antiepileptic drug phenytoin in an oral rat model of maximal electroshock (MES)-induced seizures. The anti-MES ED50 for Compound 1 was determined to be 54.2 µmol/kg, while the published ED50 for phenytoin under comparable oral conditions is approximately 108.4 µmol/kg [1]. This potency advantage is accompanied by a favorable protective index (PI = TD50/ED50 > 27.4), suggesting a wider therapeutic window.

Anticonvulsant Drug Discovery In Vivo Pharmacology Imide Pharmacophores

Characteristic Electron Ionization (EI) Mass Spectrometry Fragmentation of N-Substituted 2,3-Pyridinedicarboximides vs. 3,4-Isomers

The N-substituted 2,3-pyridinedicarboximide scaffold exhibits distinct fragmentation patterns under electron impact (EI) mass spectrometry at 70 eV, differentiating it from the 3,4-isomer. A comparative study analyzing the EI-induced decomposition of N-substituted 3,4-pyridinedicarboximides noted that the fragmentation behavior of the 2,3-series (compounds 4 in the referenced study) differs from that of the 3,4-series [1]. These differences arise from the distinct connectivity of the imide ring to the pyridine nitrogen, leading to unique and diagnostic ion patterns.

Analytical Chemistry Mass Spectrometry Structural Elucidation

High-Impact Application Scenarios for 2,3-Pyridinedicarboximide (CAS 4664-00-0)


Synthesis of Imidazolinone Herbicide Intermediates

2,3-Pyridinedicarboximide is the critical starting material for the synthesis of 2-(2-imidazolin-2-yl)nicotinic acids, esters, and salts, which constitute a major class of commercial herbicides (e.g., imazapyr, imazethapyr) [1]. A high-yielding synthesis from 2,3-pyridinedicarboxylic acid and concentrated ammonia achieves an 84% isolated yield of the imide [2]. As demonstrated in the patent literature, its use in this pathway is specific and cannot be replaced by other cyclic imides without a complete redesign of the synthetic route [3].

Enzymatic Production of 3-Carbamoyl-α-Picolinic Acid

This compound serves as the substrate for imidase and D-hydantoinase enzymes to regioselectively produce 3-carbamoyl-α-picolinic acid (α-3CP), a valuable fine chemical [4]. The high specific activity of 0.61 U/(mL × 10 OD600) for PDI with engineered D-hydantoinase [5] supports the development of efficient biocatalytic processes for α-3CP production. The quantified IC50 of 0.076 mM against imidase further enables precise control of the enzymatic hydrolysis [6].

Medicinal Chemistry Scaffold for CNS Drug Discovery

The 2,3-pyridinedicarboximide core has been validated as a pharmacophore in the development of novel anticonvulsant agents. N-substituted derivatives, such as N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, have shown a two-fold improvement in oral potency (ED50 = 54.2 µmol/kg) compared to phenytoin in animal models of epilepsy [7]. This potency advantage makes the scaffold a compelling starting point for medicinal chemistry optimization programs.

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